[Met]-beta-Amyloid (1-42), mouse, rat
Description
[Methionine]-beta-Amyloid (1-42), mouse, rat (Aβ1-42, mouse/rat) is a synthetic peptide corresponding to residues 1–42 of the amyloid-beta protein, with a species-specific sequence distinct from human Aβ1-42. Key characteristics include:
- Sequence: Single-letter code: DAEFGHDSGFEVRHQKLVFFAEDVGSNKGAIIGLMVGGVVIA (positions 5 and 13 differ from human Aβ1-42) .
- Molecular Weight: 4417.99 g/mol; Chemical formula: C₁₉₉H₃₀₇N₅₃O₅₉S .
- Physicochemical Properties: Isoelectric point (pI) = 4.7; net charge at pH 7 = -2.8 .
- Applications: Widely used to model Alzheimer’s disease (AD) pathology in rodents, focusing on Aβ aggregation, synaptic toxicity, and mitochondrial dysfunction .
Properties
Molecular Weight |
4549.2 |
|---|---|
sequence |
MDAEFGHDSGFEVRHQKLVFFAEDVGSNKGAIIGLMVGGVVI |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Amyloid-Beta Isoforms
Structural and Functional Differences
Table 1: Key Aβ Isoforms and Their Properties
- Aβ1-42 vs. Aβ1-40 : Aβ1-42 aggregates faster due to hydrophobic C-terminal residues (Ile41, Ala42) . The Aβ1-42/Aβ1-40 ratio is a critical biomarker for AD, with elevated ratios (>0.1) indicating increased amyloidosis .
- Species-Specific Variations : Mouse/rat Aβ1-42 has Gly at position 5 (vs. Arg in humans), reducing aggregation propensity compared to human Aβ1-42 .
Pathological and Biomarker Profiles
Table 2: Pathological and Clinical Correlations
Detection and Quantification Challenges
Research Implications and Therapeutic Targeting
- Aβ1-42-Selective Therapies : Compounds targeting Aβ1-42 production (e.g., BACE inhibitors) or clearance (antibodies) are prioritized due to its central role in AD .
- Species Considerations : Rodent Aβ1-42 models may understate human Aβ1-42 toxicity due to sequence differences, necessitating cautious extrapolation .
- Biomarker Potential: Plasma Aβ1-42 correlates with intracortical myelination, suggesting dual roles in pathology and repair .
Preparation Methods
Peptide Synthesis and Initial Treatment
- The peptides are typically synthesized chemically as pure fragments corresponding to amino acids 1 to 42 of mouse or rat beta-amyloid.
- To prepare monomeric solutions suitable for experimental use, the synthetic peptides undergo treatment with hexafluoroisopropanol (HFIP) . This solvent disrupts pre-formed aggregates and helps obtain monomeric peptide species.
- After HFIP treatment, peptides are dried to remove the solvent completely.
Solubilization
- The dried peptide film is dissolved in a small volume of 10 mM sodium hydroxide (NaOH) to a concentration around 0.5 mM. This alkaline solution helps maintain the peptide in a monomeric and soluble state.
- The solution is then adjusted to physiological pH (~7.4) using a buffer such as 100 mM HEPES (pH 5.0) .
- Centrifugation is applied (e.g., 10 minutes at 16,000 g) to remove any insoluble aggregates before use.
Preparation for Injection or Experimental Use
- For in vivo administration (e.g., intracerebroventricular injection in rodents), the peptide solution is diluted in sterile physiological saline.
- The solution is filtered through a 0.22 μm filter to ensure sterility.
- Aliquots are frozen for storage and thawed immediately before use to prevent aggregation.
- Typical dosing involves injecting a precise amount (e.g., 10 μg per animal) in a defined volume.
Recombinant Expression and Purification
Expression in Escherichia coli
Inclusion Body Isolation and Solubilization
- Inclusion bodies are isolated by cell lysis and centrifugation.
- They are solubilized using urea or other denaturing agents to unfold the peptide and maintain it in a monomeric state.
Purification by Ion Exchange Chromatography
- A rapid one-step ion exchange chromatography protocol is employed to purify the monomeric peptide from contaminants.
- This method avoids the need for affinity tags, which can interfere with peptide structure and aggregation.
- The purification process takes approximately 3 hours, reducing peptide aggregation during handling.
Optional Labeling
- During solubilization, cysteine-modified variants of the peptide can be labeled with thiol-reactive maleimide dyes for fluorescence studies.
- Reducing agents like tris(2-carboxyethyl)phosphine (TCEP) are included in buffers to maintain cysteine residues in a reduced state for efficient dye conjugation.
Aggregation State Characterization
- Proper preparation methods ensure the peptide is initially monomeric.
- Aggregation kinetics are monitored using assays such as Thioflavin T fluorescence, which shows sigmoidal curves typical of nucleation-dependent polymerization.
- Electron microscopy confirms fibril formation after incubation under aggregation-promoting conditions.
Summary Table: Preparation Methods Comparison
| Step | Synthetic Peptide Preparation | Recombinant Peptide Preparation |
|---|---|---|
| Starting Material | Chemically synthesized peptide fragment | Expression in E. coli inclusion bodies |
| Initial Treatment | Hexafluoroisopropanol (HFIP) treatment, drying | Inclusion body isolation and urea solubilization |
| Solubilization | Dissolve in 10 mM NaOH, pH adjustment with HEPES | Solubilization in urea-containing buffer |
| Purification | Centrifugation to remove aggregates | One-step ion exchange chromatography |
| Labeling Option | Not typical | Maleimide dye labeling on cysteine-modified variants |
| Storage | Aliquoted, frozen, thawed before use | Stored in solution, no lyophilization needed |
| Time Required | Hours (including drying and pH adjustment) | Approximately 3 hours |
| Aggregation Monitoring | ThT fluorescence, TEM | ThT fluorescence, TEM |
| Sterility for Injection | Filtered through 0.22 μm filter | Not typically sterile unless further processed |
Research Findings and Notes
- The addition of an N-terminal methionine (Met) is necessary in recombinant expression because the natural peptide sequence starts with aspartate, which cannot be directly expressed in bacteria.
- Recombinant and synthetic peptides prepared by these methods form fibrils indistinguishable in morphology and toxicity, validating the preparation protocols.
- Injection of well-characterized soluble Aβ1-42 species (oligomers, protofibrils, fibrils) into rat brains produces reliable models for Alzheimer's disease research, emphasizing the importance of preparation quality.
- The mouse/rat peptide differs slightly from the human form, which should be considered when interpreting experimental results.
This detailed overview consolidates the current best practices for preparing [Met]-beta-Amyloid (1-42), mouse, rat peptides, ensuring high purity, monomeric state, and reproducibility for research applications.
Q & A
Q. What validation criteria should guide antibody selection for detecting rodent-specific β-amyloid (1-42) isoforms?
- Methodological Answer : Prioritize antibodies validated in knockout-validated models (e.g., App−/− mice). Test cross-reactivity via Western blot against human Aβ42 and truncated isoforms (e.g., Aβ40). For immunohistochemistry, optimize epitope retrieval conditions (e.g., formic acid treatment for fibril exposure) .
Methodological Notes
- Critical Controls : Include scrambled Aβ42 peptides or reverse-sequence analogs to rule out non-specific toxicity.
- Data Reproducibility : Pre-register aggregation protocols and antibody lots to enhance cross-study comparability.
- Ethical Considerations : Adhere to ARRIVE guidelines for in vivo studies to ensure translational relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
